molecular formula C27H25NO4 B1341364 Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid CAS No. 1014018-07-5

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Katalognummer: B1341364
CAS-Nummer: 1014018-07-5
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: OYQJCYXNLDUARS-CYFREDJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Fmoc-cis-DL-4-PPCA) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological activity of Fmoc-cis-DL-4-PPCA, exploring its mechanisms, effects, and applications based on available research findings.

Chemical Structure and Properties

Fmoc-cis-DL-4-PPCA belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, enhancing the compound's utility in drug development.

Research indicates that piperidine derivatives, including Fmoc-cis-DL-4-PPCA, interact with various biological targets:

  • Receptor Modulation : Piperidine compounds can act on multiple receptors, including neurotransmitter receptors and ion channels. For instance, studies have shown that piperidine derivatives can modulate GABAergic and dopaminergic systems, which are crucial in treating neurological disorders .
  • Enzyme Inhibition : Fmoc-cis-DL-4-PPCA may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or reducing toxicity .
  • Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Biological Activity Spectrum

The biological activity spectrum of Fmoc-cis-DL-4-PPCA has been evaluated using in silico methods, which predict the potential interactions with various biological targets. The findings indicate a wide range of possible activities:

Biological Activity Target Potential Applications
AntimicrobialBacterial cell membranesTreatment of bacterial infections
AnalgesicPain receptorsPain management
AntidepressantSerotonin receptorsTreatment of depression
AnticancerTumor growth pathwaysCancer therapy
NeuroprotectiveNeurotransmitter systemsTreatment of neurodegenerative diseases

Case Study 1: Neuroprotective Effects

A study published in 2022 evaluated the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer's disease. The results indicated that compounds similar to Fmoc-cis-DL-4-PPCA significantly improved cognitive function and reduced amyloid-beta plaque formation . This suggests potential applications in treating neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various piperidine derivatives, Fmoc-cis-DL-4-PPCA demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating its potential as a lead compound for antibiotic development .

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent peptide coupling.

Reaction Conditions Details Source
Reagent: 20% (v/v) piperidineComplete deprotection achieved within 7 minutes at pH 11.
Temperature: RTCompatible with one-pot ligation strategies in aqueous buffers.
Compatibility: Stable under oxidative conditions (e.g., NaNO<sub>2</sub> treatment).

Mechanism:
The Fmoc group undergoes β-elimination in the presence of piperidine, releasing the amine for downstream reactions. This method is critical for iterative solid-phase peptide synthesis (SPPS) workflows .

Peptide Bond Formation

The carboxylic acid moiety participates in amide bond formation via activation reagents.

Activation Method Reagents Applications Yield Source
HATU/DIPEA Hexafluorophosphate coupling agentsSolid-phase synthesis of cyclic peptides>85%
EDC/NHS Carbodiimide-mediated activationBioconjugation with therapeutic agents70–90%

Example Reaction: Fmoc cis DL 4 phenylpiperidine 3 carboxylic acidHATU DIPEAPeptide intermediate\text{Fmoc cis DL 4 phenylpiperidine 3 carboxylic acid}\xrightarrow{\text{HATU DIPEA}}\text{Peptide intermediate}

Enzymatic Modifications

The piperidine ring undergoes stereoselective hydroxylation catalyzed by enzymes like BBOX (butyrobetaine hydroxylase).

Enzyme Substrate Specificity Product Stereochemistry Source
BBOX Preferential conversion of cis-isomer(3R)-hydroxy-(4S)-N,N-dimethyl analogAxial C3=H and C4=H bonds

Key Finding:
The cis-configuration of the piperidine ring enhances enzymatic recognition, enabling selective functionalization for drug metabolite studies .

Functionalization of the Piperidine Ring

The phenyl and carboxylic acid groups allow further derivatization:

  • Esterification:
    Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters for solubility optimization .
    R COOH+CH3OHH+R COOCH3\text{R COOH}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{R COOCH}_3
  • Reductive Amination:
    The free amine (post-Fmoc removal) reacts with ketones or aldehydes in the presence of NaBH<sub>3</sub>CN to form secondary amines .

Stability Under Synthetic Conditions

Condition Stability Profile Implications Source
Acidic (pH < 3) Partial decomposition observed over 24 hours.Avoid prolonged exposure to strong acids.
Oxidative (NaNO₂) Fmoc group remains intact during thioester generation.Compatible with native chemical ligation.

Eigenschaften

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQJCYXNLDUARS-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.